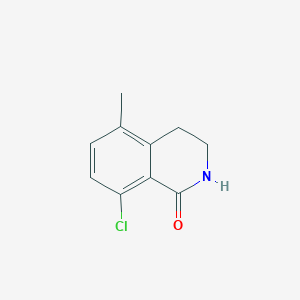
8-chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. This compound is characterized by the presence of a chlorine atom at the 8th position, a methyl group at the 5th position, and a dihydroisoquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-chloroisoquinoline and 5-methyl-3,4-dihydroisoquinolin-1(2H)-one.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium borohydride for reduction reactions.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow reactors, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its fully reduced form.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully reduced isoquinoline compounds.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
Scientific Research Applications
8-chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
8-chloroisoquinoline: Lacks the methyl and dihydroisoquinolinone groups.
5-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the chlorine atom.
8-chloro-5-methylquinoline: Lacks the dihydroisoquinolinone core.
Uniqueness
8-chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the combination of its chlorine, methyl, and dihydroisoquinolinone groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C10H10ClNO |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
8-chloro-5-methyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10ClNO/c1-6-2-3-8(11)9-7(6)4-5-12-10(9)13/h2-3H,4-5H2,1H3,(H,12,13) |
InChI Key |
TUUQNIQKKRAZBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCNC(=O)C2=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


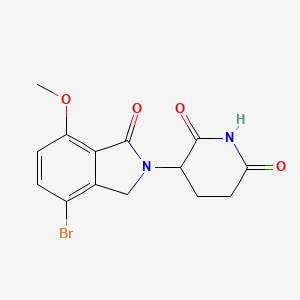
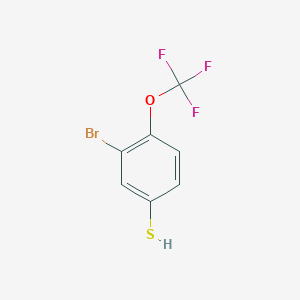
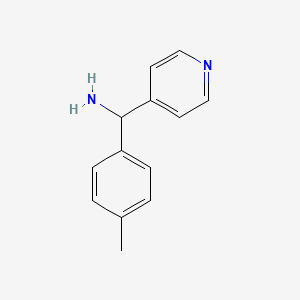
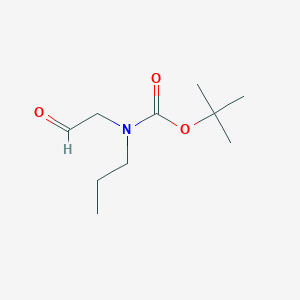
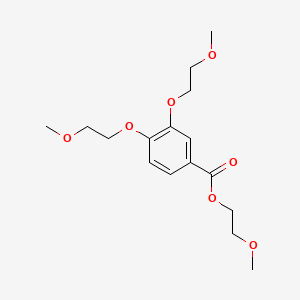
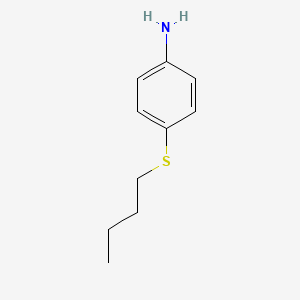
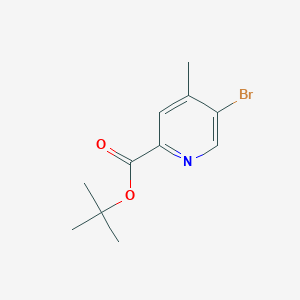
![3-bromo-N-[(3,4-dichlorophenyl)methyl]benzamide](/img/structure/B13911876.png)
![7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine](/img/structure/B13911888.png)
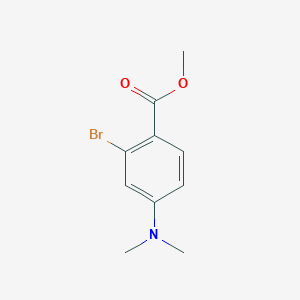
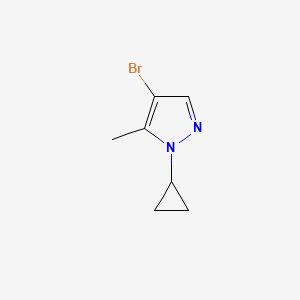
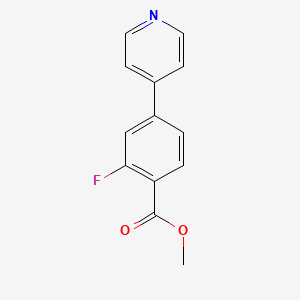
![Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13911898.png)
![Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13911900.png)
